
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S. It is a sulfonyl chloride derivative of 2,3-dihydro-1,4-benzodioxine, characterized by the presence of a sulfonyl chloride group attached to the benzodioxine ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves the sulfonation of 2,3-dihydro-1,4-benzodioxine followed by chlorination. The process can be summarized as follows:
Sulfonation: 2,3-Dihydro-1,4-benzodioxine is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by the reduction of the sulfonyl chloride group.
Scientific Research Applications
Synthesis of Sulfonamide Derivatives
One of the primary applications of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is in the synthesis of sulfonamide derivatives. These derivatives have shown promising biological activities, particularly as enzyme inhibitors. For instance, research has demonstrated that compounds derived from this sulfonyl chloride exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Table 1: Biological Activities of Sulfonamide Derivatives
Molecular Docking Studies
Molecular docking studies have been employed to explore the binding affinity of these sulfonamide derivatives to their respective target enzymes. Such studies provide insights into the molecular interactions that underpin their biological activities. The structural characteristics of this compound facilitate its role as a scaffold for developing new inhibitors with enhanced potency and selectivity .
Antimicrobial Activity
Research has indicated that compounds containing the benzodioxine moiety exhibit varying degrees of antibacterial activity. The sulfonyl chloride derivative can be utilized to synthesize new antibacterial agents through modifications that enhance their efficacy against specific bacterial strains .
Table 2: Antimicrobial Efficacy of Benzodioxine Derivatives
Development of New Therapeutic Agents
The versatility of this compound extends to its application in drug development. By modifying its structure or combining it with other pharmacophores, researchers can create novel therapeutic agents targeting various diseases beyond diabetes and neurodegenerative disorders. The compound's ability to form stable complexes with biological targets makes it a valuable candidate for further exploration in medicinal chemistry .
Industrial Applications
In addition to its pharmaceutical applications, this compound can be used in industrial chemistry as an intermediate for synthesizing more complex organic molecules. Its functional groups allow for diverse chemical reactivity, making it suitable for various synthetic pathways in material science and catalysis .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
- 1,4-Benzodioxan-6-sulfonyl chloride
- 1,3-Benzodioxole-5-sulfonyl chloride
- Indan-5-sulfonyl chloride
- 6-Methoxynaphthalene-2-sulfonyl chloride
Comparison: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is unique due to its specific structural features, including the benzodioxine ring and the position of the sulfonyl chloride group. This structural uniqueness imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable in specific synthetic applications .
Biological Activity
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzodioxine core with a sulfonyl chloride functional group, which enhances its reactivity towards nucleophiles. This structural configuration allows it to participate in various chemical reactions, including substitution and oxidation-reduction processes.
Synthesis
The synthesis of this compound typically involves the reaction of benzodioxane derivatives with sulfonyl chlorides under controlled conditions. The following table summarizes the general synthetic route:
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 1,4-Benzo[dioxane] derivative + Sulfonyl chloride | DMF, base (e.g., Na2CO3) | This compound |
2 | Product from Step 1 + Nucleophile | DMF, heat | Sulfonamide derivatives |
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of derivatives of this compound. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds synthesized from this base structure demonstrated moderate AChE inhibition with IC50 values ranging from 26.25 μM to 58.13 μM .
- α-Glucosidase Inhibition : Some derivatives exhibited notable inhibition against α-glucosidase with IC50 values around 74.52 μM .
These findings suggest that the sulfonamide derivatives can be explored as potential therapeutic agents for conditions such as Alzheimer's disease and diabetes.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study reported that certain derivatives showed significant activity against various bacterial strains, indicating a promising avenue for developing new antibiotics .
The biological activity of this compound primarily involves its ability to form covalent bonds with active site residues of enzymes. This interaction can lead to the inhibition of enzymatic activity by blocking substrate access or altering enzyme conformation. The sulfonyl group is particularly reactive and facilitates these interactions effectively.
Case Study 1: Alzheimer’s Disease
In a study focused on Alzheimer’s disease, researchers synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. These compounds were evaluated for their inhibitory effects on AChE and showed promising results in reducing enzyme activity in vitro .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of derivatives against five different bacterial strains. The results indicated that specific compounds derived from 2,3-dihydro-1,4-benzodioxine exhibited significant antimicrobial activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing sulfonamide derivatives using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride?
- Methodological Answer : The compound is typically reacted with amines (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ as a base. The reaction proceeds in water or polar aprotic solvents (e.g., DMF) at room temperature for 2–3 hours. Post-synthesis, purification involves thin-layer chromatography (TLC) monitoring and recrystallization. Derivatives are further alkylated/arylated using halides in the presence of lithium hydride (LiH) to enhance structural diversity .
Q. How is the structural integrity of synthesized derivatives confirmed?
- Methodological Answer : Characterization employs a combination of spectroscopic techniques:
- IR Spectroscopy : Identifies sulfonamide (S=O, ~1350–1150 cm⁻¹) and aromatic C-H stretches.
- ¹H NMR : Confirms substitution patterns (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm).
- Mass Spectrometry (EIMS) : Validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles in advanced studies .
Q. What preliminary biological assays are used to evaluate derivatives of this compound?
- Methodological Answer : Derivatives are screened for:
- Antibacterial Activity : Using agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Lipoxygenase (LOX) inhibition assays measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., linoleic acid to hydroperoxide) .
Advanced Research Questions
Q. How do reaction conditions (pH, solvent, temperature) influence the yield of sulfonamide formation?
- Methodological Answer :
- pH Control : Maintaining pH 9–10 with Na₂CO₃ ensures deprotonation of the amine, facilitating nucleophilic attack on the sulfonyl chloride. Deviations reduce reactivity or cause hydrolysis.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, while aqueous systems simplify workup but may limit substrate compatibility.
- Temperature : Room temperature minimizes side reactions (e.g., sulfonate ester formation), though controlled heating (~40–60°C) can accelerate sluggish reactions .
Q. What strategies resolve contradictions in biological activity data across derivative libraries?
- Methodological Answer : Discrepancies are analyzed via:
- Structure-Activity Relationship (SAR) : Correlating substituent electronic (e.g., electron-withdrawing groups) and steric effects with antibacterial potency.
- Enzyme Binding Studies : Molecular docking simulations predict interactions with LOX or bacterial target enzymes (e.g., dihydropteroate synthase).
- Metabolic Stability Assays : Evaluate derivative stability in microsomal preparations to rule out false negatives due to rapid degradation .
Q. How can regioselectivity challenges during N-alkylation of sulfonamide intermediates be addressed?
- Methodological Answer :
- Base Selection : LiH in DMF promotes selective N-alkylation over O-alkylation by generating a strong, localized nucleophile.
- Protecting Groups : Temporary protection of reactive hydroxyls (e.g., silylation) prevents undesired side reactions.
- Kinetic Control : Short reaction times and low temperatures favor N-alkylation, while prolonged heating may lead to equilibration and mixed products .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Methodological Answer :
- HPLC-MS : Detects sulfonic acid byproducts (from hydrolysis) and unreacted starting materials using reverse-phase columns (C18) with acetonitrile/water gradients.
- NMR Solvent Suppression : Deuterated solvents and advanced pulse sequences (e.g., WATERGATE) resolve overlapping signals in crude mixtures.
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S ratios .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHSRWUHRLYAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379863 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63758-12-3 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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